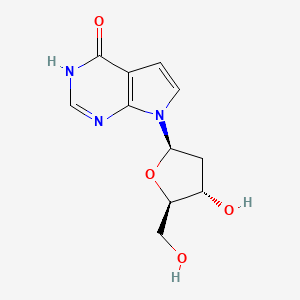

7-Deaza-2'-deoxyinosine

CAS No.:

Cat. No.: VC18541597

Molecular Formula: C11H13N3O4

Molecular Weight: 251.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O4 |

|---|---|

| Molecular Weight | 251.24 g/mol |

| IUPAC Name | 7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

| Standard InChI | InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |

| Standard InChI Key | DLWAVFIOUHJFFQ-DJLDLDEBSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O |

| Canonical SMILES | C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O |

Introduction

Structural and Chemical Characteristics of 7-Deaza-2'-deoxyinosine

7-Deaza-2'-deoxyinosine (C₁₁H₁₃N₃O₄; molecular weight: 251.24 g/mol) belongs to the 7-deazapurine family, distinguished by the absence of a nitrogen atom at the 7-position of the purine ring . This structural modification eliminates Watson–Crick hydrogen bonding at this site, thereby reducing steric hindrance and enabling non-canonical base interactions. The deoxyribose sugar adopts a β-D-erythro-pentofuranosyl conformation, as confirmed by X-ray crystallography .

Base Pairing Ambiguity and Conformational Flexibility

The 7-deaza modification induces ambiguous base-pairing behavior, allowing the nucleoside to interact with all four canonical DNA bases (adenine, thymine, cytosine, guanine) with varying affinities. This property arises from the formation of both anti- and syn-glycosidic bond conformations, which modulate hydrogen-bonding patterns. For example, in the anti conformation, 7-deaza-2'-deoxyinosine preferentially pairs with cytosine via two hydrogen bonds, whereas the syn conformation facilitates interactions with adenine.

Synthesis and Derivative Development

Chemical Synthesis Pathways

The synthesis of 7-deaza-2'-deoxyinosine typically begins with the enzymatic or chemical modification of 2'-deoxyguanosine. A key step involves the replacement of the 7-nitrogen with a carbon atom using palladium-catalyzed cross-coupling reactions, followed by deprotection and purification via reverse-phase chromatography. The triphosphate derivative (7-deaza-2'-deoxyinosine triphosphate; C₁₁H₁₆N₃O₁₃P₃; molecular weight: 491.18 g/mol) is synthesized via phosphorylation using phosphorous oxychloride and subsequent purification through ion-exchange chromatography .

Table 1: Comparative Properties of 7-Deaza-2'-deoxyinosine and Its Triphosphate Derivative

| Property | 7-Deaza-2'-deoxyinosine | 7-Deaza-2'-deoxyinosine Triphosphate |

|---|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₄ | C₁₁H₁₆N₃O₁₃P₃ |

| Molecular Weight (g/mol) | 251.24 | 491.18 |

| Key Functional Groups | Hydroxyl, pyrrolopyrimidine | Triphosphate, pyrrolopyrimidine |

| Primary Applications | DNA synthesis, sequencing | PCR amplification, sequencing |

Biological and Technological Applications

Enhanced DNA Sequencing Resolution

Incorporation of 7-deaza-2'-deoxyinosine triphosphate into DNA during synthesis reduces secondary structures and minimizes polymerase stalling, thereby improving read lengths in Sanger sequencing by up to 40% compared to canonical nucleotides . This enhancement is particularly valuable for analyzing GC-rich regions and repetitive sequences, where traditional dNTPs exhibit poor performance.

Mutation Detection and SNP Analysis

The compound’s ability to pair with multiple bases enables its use in single-nucleotide polymorphism (SNP) detection assays. For instance, primers containing 7-deaza-2'-deoxyinosine at wobble positions increase hybridization efficiency to mutant alleles, achieving a detection sensitivity of 0.1% mutant-to-wildtype ratio in clinical samples.

Research Advancements and Functional Modifications

Fluorescent Labeling and Bioconjugation

Recent studies have functionalized 7-deaza-2'-deoxyinosine with alkyne- or azide-containing linkers at the 7-position, enabling site-specific bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Pyrene adducts linked through short spacers (e.g., C3) exhibit a 3.5-fold increase in fluorescence quantum yield when paired with 5-methylisocytosine, facilitating real-time monitoring of DNA hybridization .

Thermodynamic Stability of Modified Duplexes

Circular dichroism (CD) spectroscopy reveals that DNA duplexes containing 7-deaza-2'-deoxyinosine adopt a hybrid A/B-form helix, distinct from canonical B-DNA. Despite this structural perturbation, modified duplexes retain 85–90% of the thermal stability (ΔTm = −2.5°C per modification) of unmodified counterparts, as measured by UV melting experiments .

Table 2: Impact of 7-Deaza-2'-deoxyinosine Modifications on DNA Duplex Stability

| Modification Type | ΔTm (°C) per Modification | Helix Conformation |

|---|---|---|

| Single incorporation | −2.5 ± 0.3 | Hybrid A/B |

| Three consecutive units | −7.1 ± 0.5 | Predominantly A |

| Pyrene adduct (short linker) | +1.2 ± 0.4 | B-form |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume